molecular formula C21H26BrNO4 B191354 Glaucine hydrobromide CAS No. 5996-06-5

Glaucine hydrobromide

Cat. No. B191354
CAS RN: 5996-06-5
M. Wt: 436.3 g/mol
InChI Key: DFFLCVRJWUOGPN-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Extraction and Purification

Glaucine hydrobromide has been the focus of research regarding its extraction and purification from natural sources. A study by Bogdanov et al. (2015) developed a method for isolating glaucine hydrobromide using ionic liquids, which proved more efficient than traditional methods like methanol extraction. This approach enhances glaucine accumulation and reduces the solid-liquid ratio required, making it a more sustainable and efficient extraction method (Bogdanov, Keremedchieva, & Svinyarov, 2015).

Metabolic Studies

Research on glaucine's metabolism is crucial for understanding its mechanism of action and potential therapeutic uses. Meyer et al. (2013) explored the metabolism of glaucine in rat urine, uncovering key metabolic pathways like O-demethylation and N-demethylation. This study provides valuable insights into glaucine's bioactivity and possible effects on human health (Meyer, Meyer, Wissenbach, & Maurer, 2013).

Potential Therapeutic Applications

Glaucine has shown potential in therapeutic applications, particularly in treating respiratory conditions. Pons et al. (2000) investigated the effects of inhaled glaucine on pulmonary responses in an animal model of asthma. Their findings suggest that glaucine could be beneficial in asthma treatment due to its bronchodilator and anti-inflammatory properties (Pons, Santamaría, Suchánková, Cortijo, & Morcillo, 2000).

Anti-Inflammatory and Anti-Cancer Properties

Glaucine's anti-inflammatory properties have been explored in studies like the one conducted by Remichkova et al. (2009), which found that glaucine can inhibit TNF-alpha and IL-6 production, suggesting its potential use in treating inflammatory diseases. Additionally, Kang et al. (2015) discovered that glaucine inhibits breast cancer cell migration and invasion by suppressing MMP-9 gene expression. This indicates a possible role for glaucine in cancer therapy (Remichkova, Dimitrova, Philipov, & Ivanovska, 2009); (Kang, Jang, Pak, & Shim, 2015).

Pharmacological Insights

Understanding the pharmacological aspects of glaucine hydrobromide is critical for its application in medicine. Studies by Meyer et al. (2013) and others have provided insights into how glaucine is metabolized and interact with various enzymes and receptors in the body. This information is crucial for developing safe and effective therapeutic applications of glaucine (Meyer, Meyer, Wink, Zapp, & Maurer, 2013).

Future Directions

There is ongoing research into the possibility for the simultaneous separation of the IL from crude plant extract and the purification of glaucine7. This could avoid the use of harmful molecular solvents7.


Please note that this information is based on the available resources and may not be fully comprehensive. Always consult with a professional for more detailed information.


properties

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFLCVRJWUOGPN-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208670
Record name 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glaucine hydrobromide

CAS RN

5996-06-5
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1), (6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5996-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glaucine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLAUCINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPY1SMR1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glaucine hydrobromide
Reactant of Route 2
Reactant of Route 2
Glaucine hydrobromide
Reactant of Route 3
Reactant of Route 3
Glaucine hydrobromide
Reactant of Route 4
Reactant of Route 4
Glaucine hydrobromide
Reactant of Route 5
Reactant of Route 5
Glaucine hydrobromide
Reactant of Route 6
Reactant of Route 6
Glaucine hydrobromide

Citations

For This Compound
29
Citations
CT Goralski, DL Hasha, DR Henton… - … Process Research & …, 1997 - ACS Publications
… prior to precipitation of the crude d,l-glaucine hydrobromide. The “black solid” appeared to be … 89% yield of d-glaucine hydrobromide with little to no formation of either “black solid” or 7. …
Number of citations: 15 pubs.acs.org
DR Henton, CT Goralski, JP Heeschen… - Journal of Labelled …, 1989 - Wiley Online Library
… sequence employed for the synthesis of d,&-6a- C-glaucine 1.5 phosphate is an improved version of that employed by Yaasboel (7) for the preparation of ri,&-glaucine hydrobromide (…
P Dierckx, G Leblanc, A Decoster… - Int J Clin Pharmacol …, 1981 - researchgate.net
… ] has shown that a single oral dose d,lglaucine hydrobromide (30 mg) was as effective as a … of single oral doses of d,l-glaucine hydrobromide (30 mg) as compared with single oral …
Number of citations: 25 www.researchgate.net
A Capucciati, L Cacciatore, S Protti, A Profumo… - Journal of …, 2022 - Elsevier
… The CV and CPE studies were carried out both on glaucine hydrobromide and on the freebase to verify the influence of the potentially electroactive bromide ion [13], [14]. To prepare the …
Number of citations: 4 www.sciencedirect.com
BK Kasenov, SB Kasenova, ZK Tukhmetova… - Russian journal of …, 2003 - Springer
… As seen from Table 1 and the figure, the specific heat of glaucine hydrobromide shows an anomalous peak at 323 K, then falls at 348 K, and then again starts to increase. This is …
Number of citations: 5 link.springer.com
JE Haughan, JR Missanelli, Y You… - Journal of Veterinary …, 2022 - Wiley Online Library
… For the intravenous (IV) and oral (PO) administrations, certified analytical reference standard glaucine hydrobromide powder (Glaucine HBr, Lot: 14187.1, CAS Number: 5996-06-5, …
Number of citations: 4 onlinelibrary.wiley.com
SB Kasenova, ZK Tukhmetova, AZ Abil'daeva… - Russian Journal of …, 2007 - Springer
… In [1, 2], the thermodynamic properties of lappaconitine hydrochloride, which is an antiarrhythmic pharmacopoeic preparation Allapinine, and glaucine hydrobromide, basis of an …
Number of citations: 1 link.springer.com
CR Schuster, T Aigner, CE Johanson… - Pharmacology …, 1982 - Elsevier
… Preparations of d-glaucine hydrobromide have been marketed in Bulgaria for many years … phosphate (hereafter referred to as d,l glaucine) and d,l-glaucine hydrobromide are currently …
Number of citations: 11 www.sciencedirect.com
AV Prystenska - 2016 - dspace.nuph.edu.ua
… ), expectorants (guaifenesin, marshmallow root, leaf ivy), mucolytic drugs (acetylcysteine, bromhexinum, ambroxol, carbocisteine), antitussive agents (glaucine hydrobromide, okseladyn…
Number of citations: 0 dspace.nuph.edu.ua
J Pasich, E Niedworok, U Warzecha - Die Pharmazie, 1980 - europepmc.org
… The liberation of glaucine hydrobromide from Tussiglauzin dragées has been verified. The release to artificial gastric juice was determined by three different procedures: method using …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.